3-Methylpent-1-yn-3-amine hydrochloride

Description

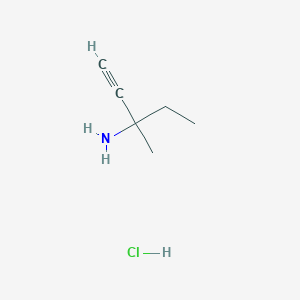

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylpent-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6(3,7)5-2;/h1H,5,7H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAYCACHOHBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481613 | |

| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108575-32-2 | |

| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-pentyn-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methylpent-1-yn-3-amine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the known physical properties of 3-Methylpent-1-yn-3-amine hydrochloride. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer a practical resource for laboratory and development settings. While extensive experimental data for this specific salt is not widely published, this guide furnishes a robust framework for its synthesis, characterization, and handling, grounded in authoritative chemical knowledge.

Core Compound Identity and Properties

This compound is the salt form of the parent compound, 3-methylpent-1-yn-3-amine. The hydrochloride form generally enhances the compound's stability and aqueous solubility, making it more suitable for various applications in research and development.[1]

Below is a summary of its key identifiers and physical properties based on available data.

| Property | Value | Source(s) |

| IUPAC Name | 3-methylpent-1-yn-3-amine;hydrochloride | [2] |

| Synonyms | 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl | [2][3][4] |

| CAS Number | 108575-32-2 | [3] |

| Molecular Formula | C₆H₁₂ClN | [2][3] |

| Molecular Weight | 133.62 g/mol | [2][3] |

| Melting Point | 245-250 °C (with decomposition) | [4] |

| Appearance | Colorless to pale yellow crystalline solid | ChemBK |

| Solubility | Soluble in water and alcohol | ChemBK |

Molecular Structure and Synthesis

The molecular structure of this compound features a tertiary amine protonated by hydrochloric acid, with a terminal alkyne and a methyl group at the 3-position of a pentyl chain.

Caption: 2D structure of this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process starting from 3-methyl-1-pentyn-3-ol. The first step involves the formation of the free amine, 3-methyl-3-amino-1-pentyne, which is then converted to its hydrochloride salt.[5]

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of 3-Methyl-3-amino-1-pentyne (Free Amine)

This procedure is based on a patented method for the synthesis of the free amine.[5]

Step 1: Chlorination of 3-Methyl-1-pentyn-3-ol

-

To a reaction vessel equipped with a stirrer and cooling bath, add 90g of 30% industrial hydrochloric acid (0.74 mol).

-

Cool the acid to -5°C and add 3g of cuprous chloride as a catalyst.

-

Over a period of 2 hours, slowly add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid, maintaining the temperature between -5°C and 5°C.

-

Continue stirring at this temperature for an additional 2 hours.

-

Allow the reaction mixture to settle and separate the layers to obtain 3-methyl-3-chloro-1-pentyne.

Step 2: Ammoniation of 3-Methyl-3-chloro-1-pentyne

-

The crude 3-methyl-3-chloro-1-pentyne is then reacted with ammonia water in the presence of ammonia gas and a suitable catalyst to yield 3-methyl-3-amino-1-pentyne.

Note: The patent provides a general outline for the ammoniation step. For research purposes, optimization of catalyst, temperature, and pressure would be necessary.

Hypothetical Protocol for the Preparation of this compound

This protocol is based on general and established methods for the conversion of a free amine to its hydrochloride salt.

-

Dissolve the crude 3-methyl-3-amino-1-pentyne in a suitable dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly bubble dry hydrogen chloride gas through the solution with constant stirring, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold, dry solvent to remove any unreacted free amine or other impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Characterization of Physical Properties

The following are standard experimental procedures for the determination of the physical properties of the synthesized compound.

Caption: Workflow for the characterization of physical properties.

3.3.1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

3.3.2. Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed by adding a small, known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, and hexane) at a controlled temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

3.3.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts, splitting patterns, and integration of the peaks would provide detailed structural information.

-

Infrared (IR) Spectroscopy: An IR spectrum of the solid sample can be obtained using a KBr pellet or as a thin film. Characteristic peaks for the N-H stretch of the ammonium salt, the C≡C and ≡C-H stretches of the alkyne, and the C-H stretches of the alkyl groups would be expected.

-

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to determine the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the free amine.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Work

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methyl-1-pentyn-3-amine hydrochloride | C6H12ClN | CID 12232990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Preparation method and application of 3-methyl-3-amino-1-pentyne - Eureka | Patsnap [eureka.patsnap.com]

3-Methylpent-1-yn-3-amine hydrochloride chemical structure

An In-Depth Technical Guide to 3-Methylpent-1-yn-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 108575-32-2), a key propargylamine intermediate in advanced organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications. By integrating established protocols with theoretical principles, this guide aims to be an authoritative resource, explaining not just the procedures but the underlying chemical rationale. All data and protocols are supported by authoritative citations to ensure scientific integrity.

Molecular Overview and Physicochemical Properties

This compound is the salt form of a tertiary propargylamine. The hydrochloride form enhances the compound's stability and aqueous solubility, making it a more convenient and manageable reagent for both laboratory-scale and industrial applications compared to its free base.[1][2]

Chemical Identity

-

IUPAC Name: 3-methylpent-1-yn-3-amine;hydrochloride[3]

-

Synonyms: 3-Methyl-1-pentyn-3-amine hydrochloride, 3-Amino-3-methyl-1-pentyne hydrochloride[3][4][6]

-

Parent Compound (Free Base): 3-Methylpent-1-yn-3-amine (CAS: 18369-96-5)[7]

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClN | [3][4] |

| Molecular Weight | 133.62 g/mol | [3][4] |

| Melting Point | 245-250°C (with decomposition) | [6] |

| SMILES | CC(C#C)(CC)N.Cl | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |

| LogP | 1.1688 | [4] |

Chemical Structure Visualization

The structure features a chiral quaternary carbon center at the C3 position, bonded to a methyl group, an ethyl group, an ethynyl group (C≡CH), and a protonated amine group. The positive charge on the ammonium center is balanced by a chloride counter-ion.

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step process starting from the commercially available tertiary alcohol, 3-methyl-1-pentyn-3-ol. This pathway involves a substitution reaction to form a chloro-intermediate, followed by ammonolysis.

Synthetic Strategy Overview

The overall transformation relies on the conversion of a hydroxyl group into a good leaving group, which is then displaced by an amine. The use of the hydrochloride salt of the final product facilitates purification and improves handling characteristics.

Detailed Experimental Protocol

This protocol is adapted from methodologies disclosed in patent literature, ensuring its relevance and applicability.[8]

Step 1: Synthesis of 3-Methyl-3-chloro-1-pentyne from 3-Methyl-1-pentyn-3-ol

-

Reactor Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 90g of 30% hydrochloric acid (0.74 mol).

-

Cooling: Cool the vessel in a cold bath to -5°C.

-

Catalyst Addition: Add 3g of cuprous chloride (CuCl) as a catalyst. The catalyst facilitates the substitution of the hydroxyl group.

-

Reagent Addition: While maintaining the temperature between -5°C and 5°C, simultaneously add 60g (0.60 mol) of 3-methyl-1-pentyn-3-ol and 80g (0.80 mol) of 98% concentrated sulfuric acid dropwise over 2 hours.

-

Expert Insight: Concentrated sulfuric acid acts as a dehydrating agent, promoting the formation of a tertiary carbocation intermediate, which is then attacked by the chloride ion. Controlling the temperature is critical to prevent unwanted side reactions.

-

-

Reaction: Maintain the reaction mixture at -5°C to 5°C for an additional 2 hours after the addition is complete.

-

Workup: Allow the reaction to stand and separate into layers. Collect the upper organic layer (approx. 73g), which is the crude 3-methyl-3-chloro-1-pentyne. A water wash can be performed to remove residual acid.[8]

Step 2: Synthesis of 3-Methylpent-1-yn-3-amine (Free Base)

-

Reactor Setup: In a separate vessel, prepare a solution of aqueous ammonia.

-

Ammonolysis: Add the 3-methyl-3-chloro-1-pentyne intermediate to the ammonia solution. To drive the reaction to completion, introduce ammonia gas into the mixture.

-

Expert Insight: This is a nucleophilic substitution (SN1-type) reaction where ammonia displaces the chloride. Using a high concentration of ammonia minimizes the formation of secondary and tertiary amine byproducts.

-

-

Isolation: After the reaction is complete, separate the organic layer containing the free base, 3-Methylpent-1-yn-3-amine.

Step 3: Formation of this compound

-

Dissolution: Dissolve the crude free base from Step 2 in a suitable organic solvent (e.g., isopropanol or diethyl ether).

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the solution is acidic.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization Profile

While specific spectra are best obtained empirically, the structure of this compound allows for a reliable prediction of its key spectroscopic features. Commercial suppliers may provide compound-specific analytical data upon request.[5]

-

¹H NMR Spectroscopy:

-

Alkyne-H (C≡C-H): A singlet expected around δ 2.5-3.0 ppm.

-

Amine-H (NH₃⁺): A broad singlet, typically downfield (δ 7-9 ppm), which may exchange with D₂O.

-

Ethyl-CH₂: A quartet around δ 1.5-2.0 ppm.

-

Methyl-CH₃ (on C3): A singlet around δ 1.3-1.6 ppm.

-

Ethyl-CH₃: A triplet around δ 0.9-1.2 ppm.

-

-

¹³C NMR Spectroscopy:

-

Alkyne Carbons (C≡C): Two distinct signals expected in the δ 70-90 ppm range.

-

Quaternary Carbon (C3): A signal in the δ 50-60 ppm range.

-

Alkyl Carbons: Signals for the ethyl and methyl groups will appear upfield (δ 10-35 ppm).

-

-

Infrared (IR) Spectroscopy:

-

≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹.

-

N-H Stretch (NH₃⁺): A very broad and strong absorption in the 2800-3200 cm⁻¹ region.

-

C≡C Stretch: A weak but sharp peak around 2100 cm⁻¹.

-

-

Mass Spectrometry (ESI+): The analysis would detect the free base. The expected molecular ion [M+H]⁺ would correspond to the mass of C₆H₁₁N (97.16 g/mol ), resulting in a peak at m/z 98.[7]

Applications in Synthetic Chemistry

The primary value of this compound lies in its utility as a versatile building block in organic and medicinal chemistry.

-

Pharmaceutical Intermediate: It is explicitly identified as a key intermediate in the synthesis of certain benzamide derivatives, highlighting its role in the development of active pharmaceutical ingredients (APIs).[8]

-

Propargylamine Chemistry: The terminal alkyne and the amine functionality are valuable chemical handles for a variety of transformations:

-

Click Chemistry: The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to build more complex molecular scaffolds.

-

Mannich-Type Reactions: The alkyne can be activated for addition to imines or iminium ions.

-

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[3]

-

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and clear applications in pharmaceutical development and broader organic synthesis. Its stable, easy-to-handle salt form, combined with the dual functionality of the propargylamine moiety, makes it a strategic building block for constructing complex nitrogen-containing molecules. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 91469-55-5: 3-Cyclopenten-1-amine, hydrochloride (1:1) [cymitquimica.com]

- 3. 3-Methyl-1-pentyn-3-amine hydrochloride | C6H12ClN | CID 12232990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 108575-32-2|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation method and application of 3-methyl-3-amino-1-pentyne - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 3-Methylpent-1-yn-3-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-1-yn-3-amine hydrochloride is a chemical compound belonging to the propargylamine class. Propargylamines are characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group). This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in several biologically active molecules.[1] The hydrochloride salt form of 3-Methylpent-1-yn-3-amine enhances its stability and solubility, facilitating its use in various research and development applications.

This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed examination of its synthesis, and a discussion of its potential applications in the broader context of propargylamine pharmacology.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 133.62 g/mol | [2][3][4] |

| Molecular Formula | C₆H₁₂ClN | [2][3][4] |

| CAS Number | 108575-32-2 | [4] |

| IUPAC Name | 3-methylpent-1-yn-3-amine;hydrochloride | [4] |

| Synonyms | 3-Amino-3-methyl-1-pentyne hydrochloride, 3-Methyl-1-pentyn-3-amine HCl | [4] |

| Melting Point | 245-250 °C (decomposition) | [5] |

| Boiling Point | 172.3 °C at 760 mmHg (for the free amine) | [5] |

| Appearance | White to yellow or beige powder/crystals | [6] |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the synthesis of the free amine, 3-methylpent-1-yn-3-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Methylpent-1-yn-3-amine (Free Amine)

A common method for the synthesis of the free amine involves the reaction of 3-methyl-1-pentyn-3-ol with an aminating agent. While specific literature detailing the synthesis of this particular amine is scarce, a general approach can be inferred from patents describing the preparation of similar compounds. One such patented method involves two key steps:

-

Alkynyl Chlorination: 3-methyl-1-pentyn-3-ol is reacted with hydrochloric acid in the presence of a catalyst, such as cuprous chloride, and sulfuric acid. This step replaces the hydroxyl group with a chlorine atom to yield 3-methyl-3-chloro-1-pentyne.

-

Ammoniation: The resulting 3-methyl-3-chloro-1-pentyne is then treated with ammonia (in the form of ammonia water and ammonia gas) to displace the chlorine atom and form the desired 3-methylpent-1-yn-3-amine.

The following diagram illustrates this synthetic pathway:

Caption: General synthetic workflow for 3-Methylpent-1-yn-3-amine.

Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by dissolving the synthesized 3-methylpent-1-yn-3-amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and then adding a solution of hydrochloric acid (either as a gas or dissolved in a solvent like isopropanol or ether). The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

The following diagram outlines the logical steps for the salt formation:

Caption: Logical workflow for hydrochloride salt formation.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), the acetylenic proton (a singlet), and the amine protons (a broad singlet). The chemical shifts of the protons adjacent to the positively charged nitrogen in the hydrochloride salt would be shifted downfield compared to the free amine.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the triple bond, the quaternary carbon attached to the amine, the methyl carbon, and the two carbons of the ethyl group.

-

FT-IR: The infrared spectrum would be characterized by the N-H stretching vibrations of the ammonium salt, the C≡C triple bond stretch, and the ≡C-H stretch of the terminal alkyne.

-

Mass Spectrometry: The mass spectrum of the free amine would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, mass spectrometry would typically detect the cationic free amine.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The propargylamine moiety is a key pharmacophore in a number of approved drugs and clinical candidates, particularly those targeting neurological disorders.

Propargylamines are known to be effective inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. For instance, Selegiline and Rasagiline are well-known MAO-B inhibitors used in the treatment of Parkinson's disease. The presence of the propargyl group is crucial for their mechanism of action, which often involves irreversible inhibition of the enzyme.

The structural features of this compound, including its tertiary amine and terminal alkyne, make it a versatile precursor for the synthesis of more complex molecules. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations, allowing for the facile introduction of this fragment into larger molecular scaffolds.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with the known biological importance of the propargylamine scaffold, make it an attractive building block for the development of novel therapeutic agents. While detailed, publicly available experimental data on its synthesis and spectroscopic characterization is limited, its preparation follows established chemical principles. As research into new central nervous system therapies continues, the utility of propargylamine derivatives like this compound is likely to expand.

References

- 1. CAS 15430-52-1: mono-Propargylamine hydrochloride [cymitquimica.com]

- 2. Propargylamine hydrochloride(15430-52-1) 1H NMR [m.chemicalbook.com]

- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1-pentyn-3-amine hydrochloride | C6H12ClN | CID 12232990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 3-Methylpent-1-yn-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 3-methylpent-1-yn-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available starting material, 3-pentanone. Each step is detailed with a robust experimental protocol, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the chemical transformations. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a self-validating methodology grounded in established chemical principles.

Introduction

Tertiary propargylamines are a class of organic compounds that hold significant importance in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Their unique structural motif, featuring a tertiary amine adjacent to a terminal alkyne, provides a versatile scaffold for further chemical modifications. 3-Methylpent-1-yn-3-amine, in its hydrochloride salt form for improved stability and handling, is a key intermediate in the development of novel therapeutics. This guide delineates a reliable and scalable three-step synthesis of this compound, designed to be both efficient and accessible for laboratory-scale preparation.

The synthetic strategy is based on a logical progression of well-understood organic reactions:

-

Alkynylation of a Ketone: The synthesis begins with the formation of the tertiary propargyl alcohol, 3-methyl-1-pentyn-3-ol, through the nucleophilic addition of an ethynyl Grignard reagent to 3-pentanone. This foundational step establishes the carbon skeleton of the target molecule.

-

Nucleophilic Substitution: The hydroxyl group of the propargyl alcohol is then converted to a good leaving group by chlorination, yielding 3-methyl-3-chloro-1-pentyne. This intermediate is primed for the subsequent introduction of the amine functionality.

-

Amination and Salt Formation: The chloroalkyne undergoes amination with ammonia to afford the free base, 3-methylpent-1-yn-3-amine. The synthesis is completed by the formation of the stable hydrochloride salt, which facilitates purification and storage.

This guide provides detailed experimental procedures, explanations of the underlying chemical principles for each step, and characterization data to allow for in-process monitoring and final product verification.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three-step reaction sequence:

O OH || | CH3CH2CCH2CH3 + HC≡CMgBr -> CH3CH2C(CH3)(C≡CH)CH2CH3

Caption: Experimental workflow for the synthesis of 3-methyl-1-pentyn-3-ol.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |

| 3-Pentanone | 86.13 | 0.5 | 43.1 g (53.2 mL) | |

| Ethynylmagnesium bromide | 0.6 | 1.2 L of 0.5 M solution in THF | 1.2 equivalents | |

| Anhydrous THF | 500 mL | |||

| Saturated aq. NH4Cl | 500 mL | For quenching | ||

| Diethyl ether | 3 x 200 mL | For extraction | ||

| Anhydrous Na2SO4 | For drying | |||

| Expected Yield | 98.14 | ~0.4 | ~39.2 g | ~80% |

Characterization Data for 3-Methyl-1-pentyn-3-ol:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 1H, C≡CH), 1.70-1.55 (m, 4H, CH₂CH₃), 1.50 (s, 3H, CH₃), 1.00 (t, J = 7.4 Hz, 6H, CH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 87.5 (C≡CH), 71.5 (C≡CH), 69.0 (C-OH), 36.5 (CH₂CH₃), 29.0 (CH₃), 8.5 (CH₂CH₃).

-

IR (neat, cm⁻¹): 3400 (br, O-H), 3300 (s, C≡C-H), 2970, 2880 (s, C-H), 2110 (w, C≡C). [1]

Step 2: Synthesis of 3-Methyl-3-chloro-1-pentyne

The hydroxyl group of the synthesized propargyl alcohol is converted into a chloride, a better leaving group, in preparation for amination. This is a nucleophilic substitution reaction where the hydroxyl group is first protonated (or activated by a reagent like thionyl chloride) to form a good leaving group (water or a chlorosulfite intermediate), which is then displaced by a chloride ion.

Reaction:

Causality Behind Experimental Choices:

Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Alternatively, concentrated hydrochloric acid can be used, often in the presence of a Lewis acid catalyst like zinc chloride, to facilitate the substitution. A patent for a similar process utilizes hydrochloric acid and sulfuric acid with a cuprous chloride catalyst at low temperatures. [2] Experimental Protocol:

Caption: Experimental workflow for the synthesis of 3-methyl-3-chloro-1-pentyne.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |

| 3-Methyl-1-pentyn-3-ol | 98.14 | 0.4 | 39.2 g | |

| Thionyl chloride | 118.97 | 0.48 | 57.1 g (34.8 mL) | 1.2 equivalents |

| Diethyl ether | 3 x 150 mL | For extraction | ||

| Saturated aq. NaHCO₃ | For washing | |||

| Brine | For washing | |||

| Anhydrous MgSO₄ | For drying | |||

| Expected Yield | 116.59 | ~0.34 | ~39.6 g | ~85% |

Characterization Data for 3-Methyl-3-chloro-1-pentyne:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.55 (s, 1H, C≡CH), 1.90 (q, J = 7.5 Hz, 4H, CH₂CH₃), 1.75 (s, 3H, CH₃), 1.10 (t, J = 7.5 Hz, 6H, CH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 83.0 (C≡CH), 75.0 (C≡CH), 65.0 (C-Cl), 40.0 (CH₂CH₃), 32.0 (CH₃), 9.0 (CH₂CH₃).

-

IR (neat, cm⁻¹): 3310 (s, C≡C-H), 2975, 2885 (s, C-H), 2120 (w, C≡C), 750 (s, C-Cl).

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride with ammonia to form the tertiary amine, followed by conversion to its hydrochloride salt.

Reaction:

CH3CH2C(CH3)(C≡CH)CH2CH3 + HCl -> CH3CH2C(CH3)(C≡CH)CH2CH3

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |

| 3-Methyl-3-chloro-1-pentyne | 116.59 | 0.34 | 39.6 g | |

| Aqueous Ammonia (28-30%) | ~3.4 | ~225 mL | 10 equivalents | |

| Diethyl ether | For extraction and precipitation | |||

| HCl in diethyl ether | Added until pH is acidic | |||

| Expected Yield | 133.62 | ~0.27 | ~36.1 g | ~80% |

Characterization Data for this compound:

-

¹H NMR (D₂O, 400 MHz): δ 2.90 (s, 1H, C≡CH), 2.00-1.80 (m, 4H, CH₂CH₃), 1.65 (s, 3H, CH₃), 1.05 (t, J = 7.4 Hz, 6H, CH₂CH₃). (Note: NH₃⁺ protons may be broad and exchange with D₂O).

-

¹³C NMR (D₂O, 100 MHz): δ 81.0 (C≡CH), 78.0 (C≡CH), 58.0 (C-N), 38.0 (CH₂CH₃), 28.0 (CH₃), 8.0 (CH₂CH₃).

-

IR (KBr, cm⁻¹): 3290 (s, C≡C-H), 2980, 2890 (s, C-H), 2800-2400 (br, N-H⁺ stretch), 2130 (w, C≡C).

This technical guide has detailed a robust and reproducible three-step synthesis for this compound. By providing comprehensive experimental protocols, mechanistic explanations, and characterization data for each intermediate and the final product, this document serves as a self-validating resource for researchers in organic and medicinal chemistry. The described pathway utilizes readily available starting materials and established chemical transformations, making it a practical approach for the laboratory-scale synthesis of this valuable chemical intermediate. Adherence to the detailed procedures and safety precautions outlined herein will enable the successful and efficient preparation of this compound for application in drug discovery and development programs.

References

- 1. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]

- 2. Preparation method and application of 3-methyl-3-amino-1-pentyne - Eureka | Patsnap [eureka.patsnap.com]

- 3. 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-methylpent-1-yn-3-amine (C6H11N) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data of 3-Methylpent-1-yn-3-amine Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methylpent-1-yn-3-amine hydrochloride (C₆H₁₂ClN), a compound of interest in synthetic chemistry and drug development. As propargylamines are versatile building blocks for nitrogen-containing heterocyclic compounds, a thorough understanding of their structural features is paramount. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering both predicted spectroscopic data based on first principles and detailed experimental protocols for data acquisition.

The molecular structure, consisting of a terminal alkyne, a tertiary amine protonated to an ammonium salt, and alkyl chains, gives rise to a unique spectroscopic fingerprint. Herein, we will deconstruct the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectra. The hydrochloride salt form dictates that the tertiary amine is protonated, significantly influencing the electronic environment of nearby atoms.

Caption: Structure of 3-Methylpent-1-yn-3-ammonium chloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, specific signals will correspond to the distinct chemical environments of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals. The protonation of the amine group to form an ammonium salt causes deshielding of the adjacent protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| -C≡CH | ~2.5 - 3.1 | Singlet (s) | 1H | The acetylenic proton is shielded by the cylindrical π-electron cloud of the triple bond but deshielded by the sp-hybridized carbon.[1][2][3] Its signal appears as a sharp singlet. |

| -NH₃ ⁺ | Variable, broad | Singlet (s, broad) | 3H | The ammonium protons are exchangeable, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

| -CH₂ -CH₃ | ~1.8 - 2.0 | Quartet (q) | 2H | Protons on the methylene group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the nearby quaternary ammonium carbon. |

| C(CH₃ )(NH₃⁺) | ~1.6 - 1.8 | Singlet (s) | 3H | The methyl group attached to the quaternary carbon has no adjacent protons, thus it appears as a singlet. Its proximity to the positive nitrogen causes a downfield shift. |

| -CH₂-CH₃ | ~1.0 - 1.2 | Triplet (t) | 3H | The terminal methyl group is split into a triplet by the adjacent methylene group (2 protons). This signal is expected to be the most upfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the molecule's asymmetry, six distinct carbon signals are anticipated.

| Assignment | Predicted δ (ppm) | Justification |

| C ≡CH | ~80 - 90 | The internal sp-hybridized carbon is typically found in this region.[4][5] |

| -C≡C H | ~70 - 80 | The terminal sp-hybridized carbon is generally more shielded than the internal one.[4][5] |

| C (CH₃)(NH₃⁺) | ~60 - 70 | The quaternary carbon bonded to the nitrogen is significantly deshielded by the electron-withdrawing ammonium group. |

| -C H₂-CH₃ | ~30 - 40 | Standard chemical shift for a methylene carbon in an ethyl group, shifted slightly downfield due to proximity to the ammonium center. |

| C (CH₃)(NH₃⁺) | ~25 - 35 | The methyl carbon attached to the quaternary center. |

| -CH₂-C H₃ | ~8 - 12 | The terminal methyl carbon of the ethyl group, expected to be the most upfield signal. |

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean vial.[6][7] The choice of solvent is critical as the ammonium and acetylenic proton signals can exchange or shift. D₂O is a good choice for observing the C-H framework as the N-H protons will exchange and their signal will disappear.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[8]

-

The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL).[7][9]

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and clean the outside of the tube.

-

Place the sample into the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing the peak width of a reference signal (e.g., the residual solvent peak).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the terminal alkyne and the primary ammonium salt.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3300 | ≡C-H | Stretch | Strong, sharp[10][11] |

| 2800-3200 | N-H in R-NH₃⁺ | Stretch | Strong, broad |

| 2850-2960 | C-H (alkyl) | Stretch | Medium-Strong |

| ~2120 | -C≡C- | Stretch | Weak[12] |

| ~1600 & ~1500 | N-H in R-NH₃⁺ | Asymmetric & Symmetric Bend | Medium |

| 1450-1470 | C-H (alkyl) | Bend (scissoring) | Medium |

| 610-700 | ≡C-H | Bend | Strong, broad[10][13] |

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid this compound.

Methodology:

-

Material Preparation:

-

Gently grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle.[4]

-

In a separate, dry mortar, grind ~200 mg of spectroscopy-grade Potassium Bromide (KBr) powder. KBr is hygroscopic and must be kept dry to avoid broad water absorption bands in the spectrum (~3400 cm⁻¹ and ~1630 cm⁻¹).[1][5]

-

Add the powdered sample to the KBr and mix gently but thoroughly to ensure uniform dispersion.[5]

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the barrel of a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[5] The pressure causes the KBr to flow and form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (typically of the empty sample compartment or a pure KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The choice of ionization technique is critical for analyzing an amine hydrochloride.

Predicted Mass Spectrum

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for polar and ionic compounds.[14][15] For this compound, ESI in positive ion mode is ideal. The expected spectrum would show a prominent peak for the protonated free amine (the cation of the salt).

-

Electron Ionization (GC-MS): This technique requires a volatile, thermally stable sample and typically involves higher energy, leading to fragmentation. The hydrochloride salt itself is not suitable for GC-MS. The sample would typically be analyzed as the free base, either by direct injection or after neutralization and extraction.

-

Molecular Ion (M⁺•): A peak for the radical cation of the free amine would be expected at m/z 97 .

-

Fragmentation: The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the nitrogen).

-

Loss of an ethyl group (-CH₂CH₃): [M - 29]⁺ = m/z 68

-

Loss of a methyl group (-CH₃): [M - 15]⁺ = m/z 82

-

-

Experimental Protocols: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

3.2.1 Protocol for ESI-MS

Objective: To determine the accurate mass of the cationic form of the molecule.

-

Sample Preparation: Dissolve a small amount (<1 mg) of the hydrochloride salt in a suitable solvent system, such as a methanol/water mixture, to a final concentration of approximately 1-10 µg/mL.

-

Analysis: The sample can be introduced to the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[15]

-

Instrument Parameters (Positive Ion Mode):

-

Set the spray voltage to +3.0 to +5.0 kV.[18]

-

Optimize the heated capillary temperature (e.g., 200-300 °C) to aid desolvation.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-200 amu).

-

3.2.2 Protocol for GC-MS

Objective: To analyze the free base and observe its fragmentation pattern.

-

Sample Preparation (Free Base Extraction):

-

Dissolve a known quantity of the hydrochloride salt in water.

-

Add a mild base (e.g., a saturated solution of sodium bicarbonate) to neutralize the salt and deprotonate the amine.

-

Extract the resulting free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully concentrate the solvent.

-

-

Analysis:

-

Inject 1 µL of the prepared solution into the GC-MS system.

-

-

Instrument Parameters:

-

GC: Use a suitable capillary column (e.g., HP-5MS).[10] Program the oven temperature to ramp from a low initial temperature (e.g., 80°C) to a higher final temperature (e.g., 240°C) to ensure elution of the analyte.[10]

-

MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-200 to detect the molecular ion and expected fragments.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, with the downfield shifts confirming the influence of the ammonium group. IR spectroscopy confirms the key functional groups—the terminal alkyne and the ammonium salt. Finally, mass spectrometry, particularly using a soft ionization technique like ESI, confirms the molecular weight of the cationic species. The combined application of these techniques, guided by the protocols outlined herein, ensures a robust and reliable characterization of this important chemical entity.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 3. youtube.com [youtube.com]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. PubChemLite - 3-methylpent-1-yn-3-amine (C6H11N) [pubchemlite.lcsb.uni.lu]

- 18. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Methylpent-1-yn-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the reactivity profile of 3-methylpent-1-yn-3-amine hydrochloride. This document moves beyond a simple recitation of facts, aiming to provide a nuanced understanding of the causality behind experimental choices and the intricate interplay of the functional groups within this versatile molecule. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature. This guide is intended to empower researchers to harness the full synthetic potential of this valuable building block in their drug discovery and development endeavors.

Introduction to this compound: A Versatile Propargylamine Building Block

This compound is a member of the propargylamine class of compounds, which are characterized by the presence of an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a CH2 group).[1][2] Propargylamines are significant scaffolds in medicinal chemistry, appearing in a range of neurologically active drugs, including inhibitors of monoamine oxidase (MAO).[3] The presence of both a nucleophilic amine and a reactive alkyne within the same molecule imparts a rich and diverse reactivity profile, making it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and other biologically relevant molecules.[3][4]

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and storage.[5] However, the acidic nature of the ammonium salt has important implications for its reactivity, often necessitating a neutralization step prior to reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108575-32-2 | [6] |

| Molecular Formula | C₆H₁₂ClN | [6] |

| Molecular Weight | 133.62 g/mol | [6] |

| Appearance | Colorless to pale yellow crystalline solid | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| Storage | Store at room temperature | [6] |

Synthesis of 3-Methylpent-1-yn-3-amine

The primary synthetic route to 3-methylpent-1-yn-3-amine is a variation of the well-established A³ coupling (Aldehyde-Alkyne-Amine) reaction.[7] This multicomponent reaction offers an efficient and atom-economical approach to propargylamines.[8]

A specific patented method for the synthesis of the parent amine involves a two-step process starting from 3-methyl-1-pentyn-3-ol.[9]

Two-Step Synthesis from 3-Methyl-1-pentyn-3-ol

Step 1: Alkynyl Chlorination

The first step involves the conversion of the tertiary alcohol to the corresponding chloride.

-

Reaction: 3-methyl-1-pentyn-3-ol is reacted with hydrochloric acid in the presence of a catalyst, such as cuprous chloride, and a dehydrating agent like concentrated sulfuric acid.

-

Key Considerations: The reaction is typically carried out at low temperatures (-5°C to 5°C) to control exothermicity and minimize side reactions. The use of a catalyst facilitates the substitution reaction.

Step 2: Ammoniation

The resulting 3-methyl-3-chloro-1-pentyne is then converted to the desired amine.

-

Reaction: The chloroalkyne is treated with ammonia (in the form of aqueous ammonia and ammonia gas) in the presence of a catalyst.

-

Protocol Insight: This step is a nucleophilic substitution where ammonia displaces the chloride. The use of both aqueous ammonia and ammonia gas helps to maintain a high concentration of the nucleophile and drive the reaction to completion.

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay of the terminal alkyne and the tertiary amine, with the hydrochloride salt influencing the nucleophilicity of the amine and the acidity of the acetylenic proton.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles.[10] Conversely, the terminal acetylenic proton is weakly acidic and can be removed by a strong base to generate a potent nucleophile.[11]

The addition of hydrogen halides (HX) to the alkyne follows Markovnikov's rule, with the initial addition leading to a vinyl halide.[12] A second addition results in a geminal dihalide.[12]

-

Mechanism: The reaction proceeds through a vinyl cation intermediate, with the halide anion attacking the more substituted carbon.[1] The stability of this carbocation dictates the regioselectivity of the addition.

-

Causality: The presence of the electron-donating alkyl groups on the quaternary carbon stabilizes the adjacent vinyl cation, favoring the addition of the halide to this position.

Deprotonation of the terminal alkyne with a strong base (e.g., n-BuLi, Grignard reagents) generates a highly nucleophilic acetylide anion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction joins the terminal alkyne with aryl or vinyl halides.[13][14] The amine functionality in the substrate can act as the base required for the reaction.

-

Experimental Protocol (General):

-

To a solution of the aryl/vinyl halide and 3-methylpent-1-yn-3-amine (pre-neutralized with a base like triethylamine if starting from the hydrochloride salt) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by TLC or GC.

-

Work-up typically involves filtration to remove the catalyst, followed by extraction and purification by column chromatography.[15]

-

-

-

Mannich-type Reactions (A³ Coupling): In the context of propargylamine synthesis, this reaction is often referred to as A³ coupling.[7][8] However, the acetylide can also act as the nucleophilic component in a subsequent Mannich reaction with an iminium ion formed from an aldehyde and a secondary amine.[6]

-

Causality: The reaction is driven by the formation of a stable β-amino ketone or a propargylamine derivative. The choice of catalyst is crucial for activating the alkyne and facilitating the nucleophilic attack on the iminium ion.[12]

-

Reactions Involving the Amine Moiety

The tertiary amine in 3-methylpent-1-yn-3-amine is a nucleophilic and basic center. When protonated as the hydrochloride salt, its nucleophilicity is masked. Therefore, deprotonation with a suitable base is a prerequisite for most reactions involving the amine.

The hydrochloride salt can be neutralized with a variety of organic or inorganic bases (e.g., triethylamine, sodium bicarbonate, sodium hydroxide) to liberate the free amine. The choice of base depends on the specific reaction conditions and the sensitivity of other functional groups present.

Cycloaddition Reactions

The alkyne functionality of 3-methylpent-1-yn-3-amine can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic compounds.

The reaction of the terminal alkyne with an azide (often catalyzed by copper(I)) leads to the formation of a 1,2,3-triazole ring.[16][17] This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups.[18]

-

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition with the azide.

-

Synthetic Utility: This reaction is widely used in drug discovery and bioconjugation to link different molecular fragments.

Stability and Degradation

This compound is a relatively stable compound under standard storage conditions (room temperature, well-sealed container).[6] The free base, however, is more susceptible to degradation.

-

Oxidation: The amine functionality can be susceptible to oxidation over time, especially if exposed to air.

-

Polymerization: Terminal alkynes can undergo polymerization, particularly in the presence of certain metal catalysts or upon prolonged heating.

For sensitive applications, it is advisable to use the compound shortly after opening the container or to store it under an inert atmosphere.

Safety Profile

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[11]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Outlook

This compound is a valuable and versatile building block with a rich reactivity profile. Its ability to participate in a wide range of transformations, including electrophilic and nucleophilic additions, cross-coupling reactions, and cycloadditions, makes it a powerful tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its reactivity, including the influence of the hydrochloride salt, is crucial for its effective utilization. Future research in this area will likely focus on the development of novel catalytic systems to further expand the synthetic utility of this and related propargylamines, with a particular emphasis on enantioselective transformations.

References

- 1. BJOC - Controlling alkyne reactivity by means of a copper-catalyzed radical reaction system for the synthesis of functionalized quaternary carbons [beilstein-journals.org]

- 2. Synthesis and Reactivity of Propargylamines in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. chembk.com [chembk.com]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation method and application of 3-methyl-3-amino-1-pentyne - Eureka | Patsnap [eureka.patsnap.com]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. Alkyne - Wikipedia [en.wikipedia.org]

- 12. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 18. ijrpc.com [ijrpc.com]

3-Methylpent-1-yn-3-amine hydrochloride solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of 3-Methylpent-1-yn-3-amine Hydrochloride

Introduction

This compound is a small organic molecule featuring a tertiary amine and an alkyne functional group, supplied as a hydrochloride salt. The structure suggests its potential utility as a building block in synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical and materials science applications. For any researcher, scientist, or drug development professional, a thorough understanding of a compound's solubility is a foundational prerequisite for its effective application. Solubility dictates crucial parameters such as reaction kinetics in solution-phase synthesis, bioavailability in drug candidates, and the feasibility of formulation and purification strategies.

This guide provides a comprehensive overview of the core solubility characteristics of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its solubility. This document is structured to provide not only theoretical grounding but also practical, field-proven methodologies for empirical solubility determination, empowering researchers to confidently handle and deploy this compound in their work.

Physicochemical Properties

A molecule's fundamental properties are the primary determinants of its solubility behavior. This compound is the salt formed from the reaction of the free base, 3-Methylpent-1-yn-3-amine, with hydrochloric acid.[1][2] This conversion from a neutral amine to an ammonium salt dramatically alters its physical properties, most notably its polarity and, consequently, its solubility profile.[3][4]

| Property | Value | Source |

| IUPAC Name | 3-methylpent-1-yn-3-amine;hydrochloride | [1] |

| Molecular Formula | C₆H₁₂ClN | [1][5] |

| Molecular Weight | 133.62 g/mol | [1] |

| CAS Number | 108575-32-2 | [1] |

| Melting Point | 245-250°C (with decomposition) | [6] |

| Appearance | Typically a solid at room temperature. | [7] |

Theoretical Solubility Profile

The conversion of the parent amine to its hydrochloride salt is a key strategic choice to enhance aqueous solubility.[4] The resulting ammonium cation introduces an ionic center, transforming a relatively nonpolar organic molecule into a polar, charged species.

-

In Polar Protic Solvents (e.g., Water, Ethanol): As an ionic salt, this compound is expected to be readily soluble in polar protic solvents.[8][9] The primary solvation mechanism involves strong ion-dipole interactions between the positively charged ammonium cation and the chloride anion with the partial negative and positive poles of the solvent molecules (e.g., the oxygen and hydrogen atoms in water). Furthermore, the N-H group on the protonated amine can act as a hydrogen bond donor, further enhancing interaction with solvents capable of accepting hydrogen bonds.[8][9]

-

In Apolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be significantly lower in nonpolar solvents.[8] These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the charged ions, making the dissolution process energetically unfavorable. However, some amine salts with highly lipophilic organic portions can exhibit solubility in less polar solvents like diethyl ether or even hexane, though this is less common.[10]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility in these solvents can be intermediate. While they possess dipoles that can engage in ion-dipole interactions, they lack the hydrogen-bond donating ability of protic solvents, which may result in lower overall solubility compared to water or alcohols.

The relatively small alkyl frame of 3-Methylpent-1-yn-3-amine (a six-carbon backbone) means the hydrophobic character does not overwhelmingly dominate its properties.[11][12] Therefore, the ionic nature of the hydrochloride salt is expected to be the principal driver of its solubility, favoring polar environments.

Key Factors Influencing Solubility

The solubility of an ionizable compound is not a fixed value but a function of its environment. For this compound, pH and temperature are the most critical variables.

The Critical Role of pH

The solubility of this compound is intrinsically linked to the pH of the aqueous medium due to the equilibrium between the protonated amine (the soluble salt) and its neutral free base.[13]

R₃N·HCl (solid) ⇌ R₃NH⁺(aq) + Cl⁻(aq) High Solubility

As the pH of the solution increases, the excess hydroxide ions (OH⁻) will neutralize the protonated amine, shifting the equilibrium towards the formation of the free base, 3-Methylpent-1-yn-3-amine.

R₃NH⁺(aq) + OH⁻(aq) ⇌ R₃N(aq) + H₂O Shift towards lower solubility

The free base is significantly less polar and lacks the ionic charge of the salt, leading to a dramatic decrease in aqueous solubility.[3] Once the concentration of the free base exceeds its intrinsic solubility limit, it will precipitate out of the solution. This relationship dictates that this compound will exhibit high solubility in acidic to neutral pH ranges and will see a sharp drop in solubility in an alkaline environment.[14][15] The precise pH at which precipitation occurs is dependent on the pKa of the conjugate acid (R₃NH⁺).

Caption: pH-dependent equilibrium of this compound.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH_sol).

-

Endothermic Dissolution (ΔH_sol > 0): Energy is consumed to break the crystal lattice bonds, and this energy is greater than the energy released upon solvation. In this case, increasing the temperature provides the necessary energy, thus increasing solubility. This is the most common scenario for salts dissolving in water.[16][17]

-

Exothermic Dissolution (ΔH_sol < 0): More heat is released during solvation than is required to break the crystal lattice. According to Le Châtelier's principle, adding heat (increasing the temperature) will shift the equilibrium toward the reactants (the undissolved solid), thereby decreasing solubility.[18]

For most organic salts like this compound, dissolution in water is expected to be an endothermic process. Therefore, a positive correlation between temperature and solubility is anticipated.[19] However, this assumption must be verified experimentally, as exceptions exist.

Potential for Polymorphism

Polymorphism refers to the ability of a solid compound to exist in multiple crystalline forms or structures.[20] Different polymorphs of the same compound can exhibit different physical properties, including melting point and, critically, solubility. A metastable polymorph will generally be more soluble than the most stable crystalline form. It is also important to consider the potential for hydrate formation, where water molecules are incorporated into the crystal structure, which also constitutes a different solid form with its own unique solubility profile.[20] When conducting precise solubility studies, it is crucial to characterize the solid form being tested (e.g., via XRPD, DSC) to ensure consistency and reproducibility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. Its trustworthiness stems from its straightforward design, which allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.

Rationale

The core principle is to create a saturated solution by ensuring an excess of the solid compound is present. The system is then agitated at a controlled temperature for a sufficient duration to ensure equilibrium is reached.[21] After equilibrium, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the equilibrium solubility under the tested conditions.

Step-by-Step Methodology

-

Preparation:

-

Select the solvent system(s) of interest (e.g., deionized water, phosphate-buffered saline at a specific pH, ethanol).

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated.

-

Add the solid to a clear glass vial or flask with a screw cap or stopper.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker bath or incubator with agitation (e.g., orbital shaker, rotator). A typical temperature for pharmaceutical studies is 25°C or 37°C.[21]

-

Agitate the suspension for a predetermined period. Causality: A duration of 24 to 48 hours is often sufficient to reach equilibrium.[21] To validate this, a time-point study can be performed where samples are taken at various intervals (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a stable plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. This step is critical and must be done without disturbing the solid material.

-

Clarify the aliquot to remove any remaining microscopic solid particles. This is typically achieved by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility measurements.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , if the compound has a suitable chromophore and no interfering excipients are present.

-

-

Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original undiluted sample, accounting for any dilution factors. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Caption: Standard workflow for the Shake-Flask solubility determination method.

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[22]

-

Handling: Avoid creating dust.[23] Use appropriate tools (spatulas) for weighing and transfer. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] The compound may be hygroscopic (absorb moisture from the air), which could affect its physical state and solubility over time.

Conclusion

This compound is an ionic salt designed for enhanced solubility in polar solvents, particularly water. Its solubility is fundamentally governed by strong ion-dipole interactions and hydrogen bonding. The most critical external factors influencing its solubility are the pH of the medium, which controls the equilibrium between the soluble salt and its less soluble free base, and temperature, which is expected to have a positive correlation with solubility. For any application, from chemical synthesis to formulation, a precise and reproducible determination of its solubility is essential. The shake-flask method provides a reliable and universally accepted protocol for obtaining this crucial data, ensuring that researchers can build their work upon a solid, experimentally validated foundation.

References

- 1. 3-Methyl-1-pentyn-3-amine hydrochloride | C6H12ClN | CID 12232990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. youtube.com [youtube.com]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aminer.cn [aminer.cn]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How does temperature affect solubility? | AAT Bioquest [aatbio.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to the Stability and Storage of 3-Methylpent-1-yn-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methylpent-1-yn-3-amine hydrochloride (CAS No. 108575-32-2). As a crucial intermediate in pharmaceutical synthesis, understanding its chemical stability is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document synthesizes known chemical principles and established pharmaceutical stability testing guidelines to offer a framework for the handling, storage, and stability assessment of this compound. We will explore its molecular structure, potential degradation pathways, and provide detailed protocols for long-term and forced degradation studies.

Introduction: The Chemical Identity and Significance of this compound

This compound is a tertiary propargylamine salt with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol [1][2]. Its structure features a terminal alkyne, a primary amine, and a chiral center at the C3 position, making it a valuable building block in the synthesis of complex organic molecules. The hydrochloride salt form generally enhances the compound's stability and water solubility compared to its free base[3].

The inherent reactivity of the alkyne and amine functional groups necessitates a thorough understanding of the molecule's stability profile. Degradation of this intermediate can lead to the formation of impurities that may carry over to the final API, potentially impacting its safety and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 108575-32-2 | [1][2][4] |

| Molecular Formula | C₆H₁₂ClN | [1][2] |

| Molecular Weight | 133.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Melting Point | 245-250°C (decomposition) | [5] |

| Solubility | Soluble in water and lower alcohols | [6] (inferred from similar amine hydrochlorides) |

| pKa | Not explicitly found, but expected to be in the range of 9-11 for the protonated amine | General chemical knowledge |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. Forced degradation studies are essential to identify the actual degradation products and the conditions that trigger their formation[7].

Hygroscopicity and Hydrolysis